molecular formula C10H10F2O3 B1393361 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid CAS No. 1017779-62-2

2-(4-Ethoxy-2,3-difluorophenyl)acetic acid

Cat. No. B1393361
M. Wt: 216.18 g/mol
InChI Key: YLQFXSRZIUVTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Ethoxy-2,3-difluorophenyl)acetic acid” is a chemical compound with the molecular formula C10H10F2O3 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “2-(4-Ethoxy-2,3-difluorophenyl)acetic acid” consists of 10 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The molecular weight is 216.18 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethoxy-2,3-difluorophenyl)acetic acid” include a molecular weight of 216.18 g/mol. Similar compounds like “(2,3-Difluorophenyl)acetic acid” have a density of 1.4±0.1 g/cm3, a boiling point of 258.1±25.0 °C at 760 mmHg, and a flash point of 109.9±23.2 °C .

Scientific Research Applications

1. Use in Heterobifunctional Cross-linking Reagents

The compound has been utilized in the synthesis of heterobifunctional cross-linking reagents, such as [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, which are significant in the preparation of liposomal constructs for immunization with synthetic peptides. These reagents, featuring hydrophilic polyoxyethylene chains, offer good accessibility to their conjugates and lower intrinsic immunogenicity compared to traditional reagents used in ligand conjugation to liposomes (Frisch, Boeckler, & Schuber, 1996).

2. In Liposome Coupling for Immunization

Derivatives of these heterobifunctional reagents have been incorporated into liposomal bilayers for immunization purposes. The design allows for the coupling of peptides to liposomes via stable thio ether and bioreducible disulfide bonds, which could be crucial in the mechanism of antigen presentation by competent cells (Frisch, Boeckler, & Schuber, 1996).

3. Synthesis of Liquid Crystal Intermediates

Another application is in the synthesis of liquid crystal intermediates, such as 4-ethoxy-2,3-difluoroacetophenone, which is significant in the field of materials science. The purity and characterization of these intermediates play a vital role in their effectiveness and usability in various applications (Tong Bin, 2013).

4. Potential Use in Corrosion Inhibitors

The compound has been studied in the context of corrosion inhibitors for metals, particularly in exploring the relationship between the molecular structure of quinoxalines and their inhibition efficiency. These insights are valuable for designing more effective corrosion inhibitors (Zarrouk et al., 2014).

5. As a Chiral Auxiliary Compound

2-(4-Ethoxy-2,3-difluorophenyl)acetic acid derivatives have been investigated as chiral auxiliary compounds, particularly in the context of phosphonic auxiliaries. This research is crucial for advancements in chiral chemistry and pharmaceutical synthesis (Majewska, 2019).

6. Radioactive Synthesis

It is also used in radioactive synthesis processes. For instance, carbon-14 labeled compounds have been synthesized using derivatives of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid, which are essential in pharmacological and environmental studies (Dischino, Banville, & Rémillard, 2003).

7. In Polymerisation of Fluoropolymers

The compound has been evaluated for its safety in the context of its use in the polymerisation of fluoropolymers, especially at high processing temperatures. This evaluation is critical for ensuring consumer safety in materials that come in contact with food (Andon et al., 2011).

8. Contribution to Green Chemistry

In the realm of green chemistry, 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid derivatives have been used in developing more environmentally friendly methods for acylation reactions. This is part of a broader effort to replace hazardous chemicals with safer alternatives (Yadav & Joshi, 2002).

9. In Antihistamine Research

Additionally, it has been identified in the study of antihistamines, specifically in the context of cetirizine, a piperazine antihistamine. Understanding its role in these compounds can assist in developing more effective allergy medications (Arlette, 1991).

properties

IUPAC Name

2-(4-ethoxy-2,3-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-15-7-4-3-6(5-8(13)14)9(11)10(7)12/h3-4H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQFXSRZIUVTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674013
Record name (4-Ethoxy-2,3-difluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxy-2,3-difluorophenyl)acetic acid

CAS RN

1017779-62-2
Record name (4-Ethoxy-2,3-difluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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